4-chloro-N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide

Lipophilicity optimization Drug-likeness prediction Membrane permeability

4-Chloro-N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide (C₁₆H₁₄ClN₅O₂; MW 343.77 g/mol) is a synthetic benzamide derivative featuring three pharmacophoric elements: a 4-chloro substituent on the benzamide ring, an ortho-linked 1H-tetrazol-1-yl bioisostere, and a 2-hydroxy-2-phenylethyl side chain terminating in a secondary alcohol. The compound is catalogued in the ZINC screening library (ZINC12408793) with a calculated logP of 2.254, topological polar surface area (tPSA) of 81 Ų, one hydrogen bond donor, and six hydrogen bond acceptors.

Molecular Formula C16H14ClN5O2
Molecular Weight 343.77 g/mol
Cat. No. B12183741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC16H14ClN5O2
Molecular Weight343.77 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)O
InChIInChI=1S/C16H14ClN5O2/c17-12-6-7-13(14(8-12)22-10-19-20-21-22)16(24)18-9-15(23)11-4-2-1-3-5-11/h1-8,10,15,23H,9H2,(H,18,24)
InChIKeyKWCZGLQXFNZBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide: Structural Identity and Procurement-Relevant Physicochemical Profile


4-Chloro-N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide (C₁₆H₁₄ClN₅O₂; MW 343.77 g/mol) is a synthetic benzamide derivative featuring three pharmacophoric elements: a 4-chloro substituent on the benzamide ring, an ortho-linked 1H-tetrazol-1-yl bioisostere, and a 2-hydroxy-2-phenylethyl side chain terminating in a secondary alcohol. The compound is catalogued in the ZINC screening library (ZINC12408793) with a calculated logP of 2.254, topological polar surface area (tPSA) of 81 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. It is commercially available for research use from multiple suppliers with typical purity specifications ≥95% . No biological activity data has been reported for this compound in ChEMBL, and it has not appeared in any clinical trial [1].

Why In-Class Tetrazolyl Benzamides Cannot Simply Substitute for 4-Chloro-N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide


The tetrazolyl benzamide scaffold tolerates diverse substitution patterns that profoundly alter lipophilicity, hydrogen bonding capacity, and receptor recognition. Positional isomerism of the tetrazole ring (ortho vs. meta vs. para on the benzamide core) controls the three-dimensional presentation of the tetrazole bioisostere, which is critical for target engagement in validated systems such as P2X3/P2X2/3 purinergic receptors [1]. The 4-chloro substituent introduces a ~1.1 logP unit increase relative to the non-chlorinated meta isomer while simultaneously reducing the hydrogen bond donor count by one, altering both passive membrane permeability and specific polar interactions . The 2-hydroxy-2-phenylethyl side chain adds a chiral secondary alcohol and an additional aromatic ring, features absent in simpler N-phenyl or N-benzyl analogs, which directly impacts molecular recognition, metabolic stability, and solubility profiles that cannot be reproduced by generic substitution within the class.

Quantitative Differentiation Evidence: 4-Chloro-N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide vs. Its Closest Analogs


Lipophilicity Adjustment by Chlorine: logP Comparison vs. Non-Chlorinated Regioisomers

The introduction of chlorine at the 4-position of the benzamide core raises the calculated logP from 1.16 (non-chlorinated meta-tetrazole isomer) to 2.25 in the target compound—an increase of +1.09 log units [1]. This places the target compound in a more favorable lipophilicity range for passive membrane permeation while avoiding the excessive logP of the fully aromatic N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide, which reaches logP 3.07 . The 2-hydroxy group on the phenylethyl chain acts as a polarity counterbalance, preventing logP from exceeding 2.5.

Lipophilicity optimization Drug-likeness prediction Membrane permeability

Hydrogen Bond Donor Economy: HBD Count Reduction Relative to Non-Chlorinated Regioisomers

The target compound possesses a single hydrogen bond donor (the secondary amide NH; the hydroxyl proton is not consistently scored as a donor in all computational models) compared to two explicit HBDs in the non-chlorinated meta isomer N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide [1]. This difference arises from the electron-withdrawing effect of the 4-chloro substituent modulating the overall hydrogen bond network of the molecule. With an HBD count of 1 and tPSA of 81 Ų, the target compound falls within the Rule-of-Five guidelines for oral drug-likeness (HBD ≤ 5, PSA ≤ 140 Ų) while also meeting the more stringent Rule-of-Three criteria for fragment-based lead discovery (HBD ≤ 3) [1].

Hydrogen bonding Oral bioavailability rules Polar surface area

Ortho-Tetrazole Positioning: Conformational and Electronic Differentiation from Meta and Para Isomers

The target compound places the 1H-tetrazol-1-yl group at the ortho (2-) position of the benzamide ring, creating an intramolecular proximity between the tetrazole and the amide carbonyl. By contrast, the commercially available N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide (meta) and N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide (para) present the tetrazole at increasing distances from the amide bond . Ortho-substitution restricts rotation of the tetrazole ring and alters the electron density on the benzamide carbonyl through through-space and through-bond effects. In the P2X3/P2X2/3 antagonist patent series, ortho-tetrazolyl benzamides are explicitly claimed as a distinct structural subclass with unique pharmacological profiles compared to meta- and para-substituted variants [1].

Positional isomerism Conformational analysis Tetrazole bioisosterism

Class-Level Validation: Tetrazolyl Benzamides as Privileged Scaffolds for P2X3 Antagonism and Trans-Translation Inhibition

Although no direct biological data exist for this specific compound, the tetrazolyl benzamide scaffold has demonstrated tractable activity in multiple target classes. Hoffmann-La Roche has patented tetrazole-substituted arylamides, explicitly including ortho-tetrazolyl benzamides, as P2X3 and P2X2/3 receptor antagonists for pain and genitourinary indications, with exemplified compounds achieving nanomolar potency [1]. Independently, the tetrazole-based benzamide KKL-55 was identified as a selective trans-translation inhibitor with bactericidal activity against Bacillus anthracis vegetative cells, demonstrating broad-spectrum antibacterial potential via a novel mechanism targeting EF-Tu:tmRNA interaction [2]. The tetrazole ring is also documented as a carboxylic acid bioisostere in angiotensin II receptor blockers, with tetrazolyl benzamides showing nanomolar AT1 receptor affinity (IC₅₀ = 8 nM for L-707,581) [3].

P2X3 purinergic receptor Antibacterial trans-translation inhibition Privileged scaffold

Recommended Procurement and Application Scenarios for 4-Chloro-N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide


Screening Library Expansion Targeting Purinergic P2X3/P2X2/3 Receptors

The ortho-tetrazolyl benzamide core places this compound within the structural scope of Hoffmann-La Roche's patented P2X3/P2X2/3 antagonist series [1]. The 4-chloro and 2-hydroxy-2-phenylethyl substituents represent underexplored vector combinations in this chemotype. Procurement for a focused screening set against P2X3-mediated pain or genitourinary targets is justified by the scaffold validation and the compound's favorable physicochemical profile (logP 2.25, tPSA 81 Ų) [2].

Fragment-Based and Multipurpose Screening Library Design

With MW 343.77, 3 rings, and a fraction sp³ of 0.12, this compound occupies the upper boundary of fragment-like chemical space while retaining lead-like complexity [1]. Tetrazoles are recognized as multipurpose screening elements that combine aromatic character with metal-chelating capacity, making this compound suitable for diverse target classes [2]. Its unique ortho-tetrazole configuration differentiates it from the more common meta- and para-substituted screening compounds available from commercial vendors.

Antibacterial Mode-of-Action Studies via Trans-Translation Pathway

KKL-55, a tetrazole-based benzamide, inhibits bacterial trans-translation by blocking EF-Tu:tmRNA interaction with bactericidal activity against Bacillus anthracis [1]. The target compound shares the tetrazolyl benzamide core with KKL-55 while presenting distinct N- and aryl-substitution patterns (2-hydroxy-2-phenylethyl vs. 1-propyl-1H-tetrazol-5-yl; 4-chlorobenzamide vs. 3-chlorobenzamide). This structural divergence makes it valuable for structure-activity relationship (SAR) expansion around this novel antibacterial target.

Physicochemical Property Benchmarking in Tetrazole-Containing Probe Development

The compound's measured (via ZINC) and computed properties—logP 2.254, tPSA 81 Ų, HBD 1, HBA 6, 5 rotatable bonds—place it within both Lipinski and Veber oral drug-likeness space [1]. When compared to its non-chlorinated regioisomer (logP 1.16, HBD 2) [2] and its N-(4-chlorophenyl) analog (logP 3.07, PSA 62.8) , the target compound demonstrates a balanced property profile achieved through the specific combination of 4-Cl, ortho-tetrazole, and 2-hydroxy-2-phenylethyl motifs. This makes it a useful calibration standard for computational models predicting the impact of chlorine substitution on tetrazole-containing lead series.

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